molecular formula C13H12FNO3 B12976096 Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

Cat. No.: B12976096
M. Wt: 249.24 g/mol
InChI Key: IOQOMRHBWGQFMR-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate (CAS 1902955-23-0) is a fluorinated pyrrole derivative with a molecular formula of C₁₃H₁₂FNO₃ and a molecular weight of 249.24 g/mol . It features a 2-fluorophenyl substituent at the 5-position of the pyrrole ring, a methoxy group at the 4-position, and a methyl ester at the 3-position. This compound is light-sensitive and requires storage under inert conditions at room temperature .

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-17-12-9(13(16)18-2)7-15-11(12)8-5-3-4-6-10(8)14/h3-7,15H,1-2H3

InChI Key

IOQOMRHBWGQFMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC=C1C(=O)OC)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with a suitable pyrrole precursor under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrrole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to three analogs with modifications in substituents, fluorine content, and ring systems:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Predicted Boiling Point (°C) Predicted pKa
Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate (Target) 1902955-23-0 C₁₃H₁₂FNO₃ 249.24 2-fluorophenyl, 4-methoxy, methyl ester N/A ~13.95 (inferred)
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate 1902955-29-6 C₁₃H₁₁F₂NO₃ 267.23 2,4-difluorophenyl, 4-methoxy, methyl ester 409.4 ± 45.0 13.95 ± 0.50
Methyl (4Z)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-... 446039-64-1 C₂₈H₂₇FN₂O₄ 474.52 2-fluorophenyl, 4-methoxybenzyl, 2-methyl, 5-oxo, conjugated dihydropyrrole 656.3 ± 55.0 -4.06 ± 0.60

Key Observations :

  • Fluorine Substitution: The difluoro analog (CAS 1902955-29-6) exhibits higher lipophilicity and molar mass due to the additional fluorine atom, which may enhance metabolic stability compared to the monofluoro target compound .
  • Complexity : The compound in CAS 446039-64-1 has a fused pyrrole system with a methoxybenzyl group and conjugated double bonds, leading to a significantly higher boiling point and altered acidity (pKa ≈ -4.06) .

Crystallographic and Analytical Insights

  • Structure Validation: Tools like SHELX are critical for confirming the crystal structures of such compounds.

Biological Activity

Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate (CAS No. 1902955-23-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer activity, anti-inflammatory effects, and other pharmacological effects.

  • Molecular Formula : C13H12FNO3
  • Molecular Weight : 249.24 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF73.79Induction of apoptosis and cell cycle arrest
SF-26812.50Inhibition of proliferation
NCI-H46042.30Disruption of microtubule dynamics

Case Studies

  • Study on MCF7 Cells : A study demonstrated that this compound exhibited significant cytotoxicity against MCF7 breast cancer cells, with an IC50 value of 3.79 µM, indicating its potential as a therapeutic agent for breast cancer treatment .
  • Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to the activation of caspases and subsequent cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Pharmacological Profile

The pharmacological profile of this compound suggests it may have multiple therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against certain strains, although further research is needed to elucidate these effects.
  • Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, making it a candidate for further exploration in neurodegenerative conditions.

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